1-(2-Indanylidene)-2-indanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

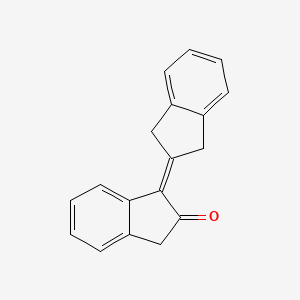

1-(2-Indanylidene)-2-indanone is an organic compound with the molecular formula C18H14O. It is characterized by a complex structure consisting of two fused indane rings connected by a methylene group (CH2) with a double bond (C=C). The indane rings themselves are aromatic hydrocarbons with two six-membered rings, one containing a ketone group (C=O).

Métodos De Preparación

Análisis De Reacciones Químicas

1-(2-Indanylidene)-2-indanone is known for its versatile reactivity, making it an important motif in organic synthesis. It undergoes various types of reactions, including cyclization of the 1-indanone core. detailed information on specific reactions, reagents, and conditions is limited in the available literature.

Aplicaciones Científicas De Investigación

1-(2-Indanylidene)-2-indanone has several applications in scientific research:

Organic Synthesis: It is used in the construction of fused- and spirocyclic frameworks.

Drug Development: The compound can serve as a drug scaffold for developing new drugs.

Material Science:

Mecanismo De Acción

The mechanism of action of 1-(2-Indanylidene)-2-indanone involves its reactivity and ability to form various polycyclic compounds through cyclization reactions.

Comparación Con Compuestos Similares

1-(2-Indanylidene)-2-indanone is unique due to its complex structure and versatile reactivity. Similar compounds include other indenones, which share the indane ring structure but may differ in functional groups and reactivity. Examples of similar compounds are:

- 2-Indanone

- 1-Indanone

- 2,3-Dihydro-1H-inden-1-one

These compounds also have applications in organic synthesis and material science but may vary in their specific uses and properties.

Actividad Biológica

1-(2-Indanylidene)-2-indanone, also known as indanone derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound features a unique structure characterized by an indanone core with a substituted indene moiety. This structural configuration is essential for its biological activity, influencing its interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C15H12O |

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not Available] |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Studies demonstrate its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays reveal that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Notably, it has shown efficacy against breast cancer and leukemia cells.

Case Studies

-

Breast Cancer Cell Line Study :

- Objective : Evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.

- Methodology : Cells were treated with varying concentrations of the compound, followed by MTT assay to assess cell viability.

- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 calculated at approximately 15 µM.

-

Antimicrobial Efficacy Study :

- Objective : Investigate the antibacterial activity against Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to determine the zone of inhibition.

- Findings : The compound exhibited a zone of inhibition of 20 mm at a concentration of 100 µg/disc, indicating potent antibacterial properties.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Cell Cycle Arrest : It induces G1 phase arrest in cancer cells, preventing progression to DNA synthesis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptosis pathways.

Table 2: Comparison with Related Compounds

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition, ROS generation |

| Indole-3-carbinol | Moderate | Yes | Apoptosis induction |

| Curcumin | Yes | Yes | Anti-inflammatory |

Propiedades

IUPAC Name |

3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKCIDNECKQVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.